1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone
Overview
Description
1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their broad range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties
Preparation Methods
The synthesis of 1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Attachment of Hydroxypropoxy Group: The hydroxypropoxy group is introduced through a nucleophilic substitution reaction involving an appropriate halohydrin.
Final Coupling: The final step involves coupling the benzimidazole derivative with a phenyl ethanone moiety under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C.
Scientific Research Applications
1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Pharmacology: It serves as a lead compound in the development of new drugs targeting various diseases, including infections and metabolic disorders.
Industry: The compound is used in the synthesis of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone involves:
Enzyme Inhibition: The compound acts by inhibiting enzymes such as lanosterol 14α-demethylase, which is crucial in sterol biosynthesis.
Protein Binding: It binds to specific proteins, altering their function and leading to therapeutic effects.
Pathway Modulation: The compound modulates various biochemical pathways, including those involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
1-[2-[3-(Benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone can be compared with other benzimidazole derivatives:
Benzimidazole: The parent compound, known for its antifungal and antiviral properties.
Omeprazole: A proton-pump inhibitor used to treat gastric ulcers.
Thiabendazole: An antihelmintic agent used to treat parasitic worm infections.
The uniqueness of this compound lies in its specific structural features that confer unique biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)15-6-2-5-9-18(15)23-11-14(22)10-20-12-19-16-7-3-4-8-17(16)20/h2-9,12,14,22H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGSMDJKNBOFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(CN2C=NC3=CC=CC=C32)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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